![molecular formula C21H23N3O3S2 B3223562 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide CAS No. 1219902-75-6](/img/structure/B3223562.png)
4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide
Descripción general
Descripción
4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide, also known as EPL, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPL belongs to the class of sulfonamide compounds, which have been used as antibacterial and antifungal agents. However, EPL has been found to have a unique mechanism of action that makes it a promising candidate for treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various tumors and is associated with tumor growth and metastasis. This compound binds to the active site of CA IX, inhibiting its activity and leading to a decrease in tumor growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of tumor growth, reduction of inflammation, and improvement of glucose metabolism. This compound has also been found to have a favorable toxicity profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. This compound has also been found to have a favorable toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of this compound is its poor solubility, which can affect its efficacy and bioavailability.
Direcciones Futuras
There are several future directions for research on 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other diseases, such as diabetes and inflammation.
Aplicaciones Científicas De Investigación
4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have shown that this compound has potent anti-tumor activity, inhibiting the growth and proliferation of various cancer cells. This compound has also been found to have anti-inflammatory properties, reducing inflammation in various animal models.
Propiedades
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(4-propan-2-yl-1,3-thiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-4-24(17-8-6-5-7-9-17)29(26,27)18-12-10-16(11-13-18)20(25)23-21-22-19(14-28-21)15(2)3/h5-15H,4H2,1-3H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZOBDIMNNLPLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.